4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine
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Overview
Description
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a thiadiazole ring, an ethyl group, and a methoxybenzoyl group
Mechanism of Action
Target of Action
The primary targets of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone are neurons and heat shock protein 90 (Hsp90) . The compound’s 1,3,4-thiadiazole moiety is responsible for its anticonvulsant activity , while its interaction with Hsp90 can lead to the degradation of several oncoproteins .
Mode of Action
(4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone interacts with its targets by releasing chloride ions in neurons due to the GABAA pathway . This prevents neurons from firing in the brain . In the case of Hsp90, the compound blocks its activity, leading to the degradation of several oncoproteins .
Biochemical Pathways
The compound affects the GABAA pathway in neurons , disrupting the normal firing of neurons and leading to an anticonvulsant effect . It also interferes with the activity of Hsp90, a protein that controls the folding of numerous other proteins . This results in the degradation of several oncoproteins .
Pharmacokinetics
It is known that 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to dna replication . This suggests that the compound may have significant bioavailability and could inhibit the replication of both bacterial and cancer cells .
Result of Action
The molecular and cellular effects of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone’s action include the prevention of neuronal firing due to the release of chloride ions , and the degradation of several oncoproteins due to the inhibition of Hsp90 activity . These effects could potentially lead to anticonvulsant and anticancer effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (4-(5-Ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)(4-methoxyphenyl)methanone. For instance, the compound’s 1,2,3-thiadiazole ring can open under the action of potassium tert-butylate in tetrahydrofuran in the presence of methyl iodide . Additionally, various factors such as genetic factors, head trauma, conditions of the brain, infectious diseases, and prenatal injury to the brain can influence the occurrence of epilepsy, which could potentially affect the compound’s anticonvulsant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of the Ethyl Group: The ethyl group can be introduced via alkylation reactions.
Formation of the Piperidine Ring: The piperidine ring is formed through cyclization reactions involving suitable precursors.
Introduction of the Methoxybenzoyl Group: The methoxybenzoyl group is attached through acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors, advanced purification techniques, and quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized thiadiazole derivatives, while reduction may produce reduced piperidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine: can be compared with other piperidine derivatives, thiadiazole derivatives, and methoxybenzoyl compounds.
Examples: 4-(5-methyl-1,3,4-thiadiazol-2-yl)-1-(4-methoxybenzoyl)piperidine, 4-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(4-chlorobenzoyl)piperidine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-(4-methoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-3-15-18-19-16(23-15)12-8-10-20(11-9-12)17(21)13-4-6-14(22-2)7-5-13/h4-7,12H,3,8-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYFSRLUTLVHXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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